molecular formula C18H18N2O2S B12203196 5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12203196
M. Wt: 326.4 g/mol
InChI Key: KUNMALNNBVULNY-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,5-dimethylaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinedione compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Other compounds in this class include pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Imidazoles: Compounds like metronidazole and clotrimazole, known for their antimicrobial properties.

    Indoles: Indole derivatives such as indomethacin and tryptophan, which have diverse biological activities.

Uniqueness

5-[(2,5-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(2,5-dimethylanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-11-5-4-6-14(9-11)20-17(21)16(23-18(20)22)19-15-10-12(2)7-8-13(15)3/h4-10,16,19H,1-3H3

InChI Key

KUNMALNNBVULNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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